methyl 4-amino-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-amino-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of an isopropyl-substituted amine with a suitable ketoester, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
Methyl 4-amino-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-amino-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological and medicinal applications
Uniqueness
Methyl 4-amino-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 4-amino-5-oxo-1-propan-2-yl-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-5(2)11-4-6(9(13)14-3)7(10)8(11)12/h5H,4,10H2,1-3H3 |
InChI Key |
NRUBDMIPABRUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=C(C1=O)N)C(=O)OC |
Origin of Product |
United States |
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